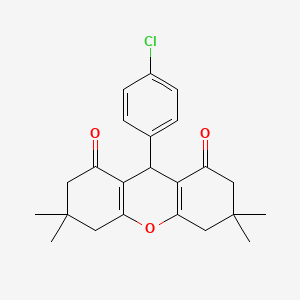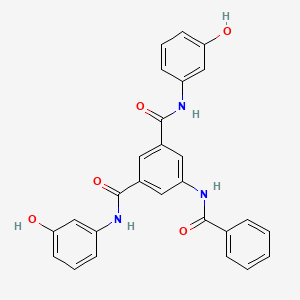![molecular formula C18H16BrF2N3OS B6124451 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6124451.png)
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that includes a bromophenyl group, a sec-butyl group, a difluoromethyl group, and a sulfanyl group attached to a pyrido[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidinone core, the introduction of the bromophenyl group, the addition of the sec-butyl group, and the incorporation of the difluoromethyl and sulfanyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs and therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are investigated, including its ability to modulate biological pathways and its efficacy in treating various diseases. It may be used in drug discovery and development programs.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in materials science, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidinone derivatives with different substituents. Examples include:
- 7-(4-CHLOROPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
- 7-(4-METHOXYPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Uniqueness
The uniqueness of 7-(4-BROMOPHENYL)-1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-(4-bromophenyl)-1-butan-2-yl-5-(difluoromethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrF2N3OS/c1-3-9(2)24-16-14(17(25)23-18(24)26)12(15(20)21)8-13(22-16)10-4-6-11(19)7-5-10/h4-9,15H,3H2,1-2H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBQZOTXQFBROM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)F)C(=O)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrF2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,5-dimethylpyrazol-1-yl)-N-[[5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-N-methylethanamine](/img/structure/B6124371.png)
![2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[4-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B6124380.png)


![7-(2-fluoro-5-methoxybenzyl)-2-propionyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6124409.png)
![N-(1,4-dioxan-2-ylmethyl)-3-methoxy-N-methyl-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B6124416.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6124417.png)
![(4-phenoxyphenyl)[1-(6-quinoxalinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6124431.png)
![2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide](/img/structure/B6124436.png)
![N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6124454.png)

![1-[8-methyl-2-(1-piperidinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B6124465.png)
![4-[2-({[4-(4-METHYLPHENYL)-2,6-DIOXOCYCLOHEXYLIDEN]METHYL}AMINO)ETHYL]-N-PHENYLTETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B6124471.png)
